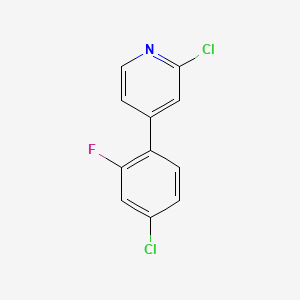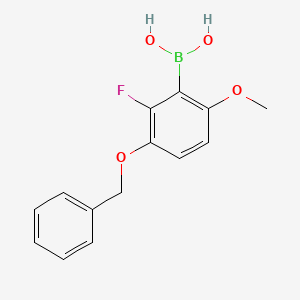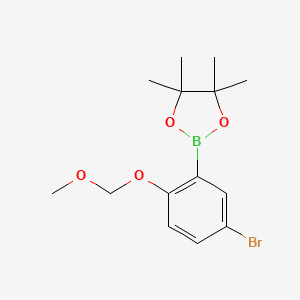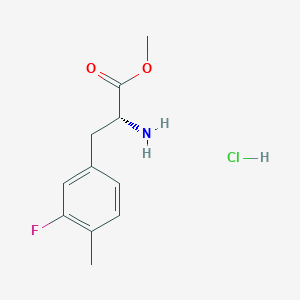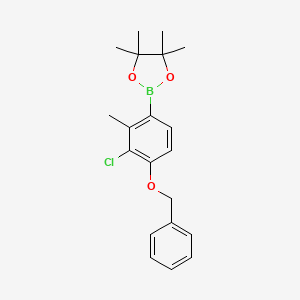
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-chloro-2-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are optimized for large-scale production .
化学反応の分析
Types of Reactions
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Oxidation: The compound can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Reduction: Alcohols and hydrocarbons.
科学的研究の応用
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling for synthesizing complex organic molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: For the development of new drugs and therapeutic agents.
Industry: In the production of polymers, agrochemicals, and electronic materials.
作用機序
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boron atom to the palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
4-(Benzyloxy)-3-chlorophenylboronic Acid: A structurally similar compound with similar reactivity.
2-Methylphenylboronic Acid: Shares the methyl group and boronic acid functionality.
Uniqueness
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy, chloro, and methyl substituents, which provide specific reactivity and selectivity in chemical reactions .
特性
分子式 |
C20H24BClO3 |
|---|---|
分子量 |
358.7 g/mol |
IUPAC名 |
2-(3-chloro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)11-12-17(18(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
InChIキー |
DIERQUVXTRVIPB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


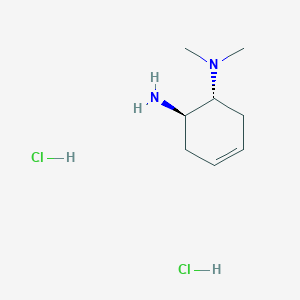
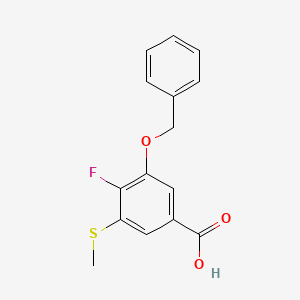

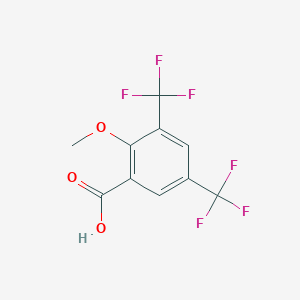
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)

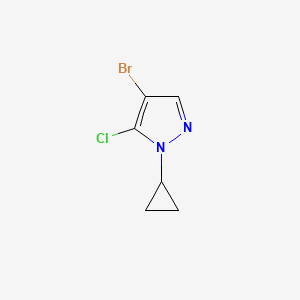
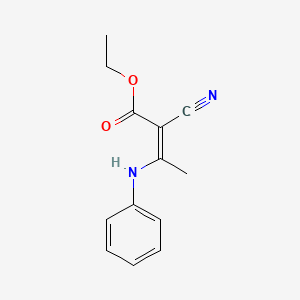
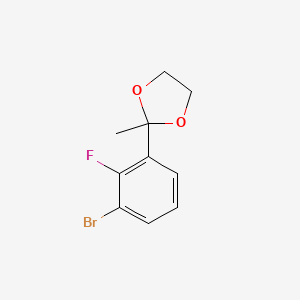
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
